molecular formula C11H9ClF3NO4S B13120431 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride

6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride

Katalognummer: B13120431
Molekulargewicht: 343.71 g/mol
InChI-Schlüssel: STBQPLCWJAWTBO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClF3NO3S It is characterized by the presence of a trifluoroacetyl group, a methoxy group, and a sulfonyl chloride group attached to an isoindoline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride typically involves the reaction of 6-methoxyisoindoline with trifluoroacetyl chloride and sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids in the presence of water.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

    Hydrolysis Conditions: Aqueous solutions or acidic conditions facilitate hydrolysis.

Major Products

    Substitution Products: Sulfonamides, sulfonate esters.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfonamides.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride involves the reactivity of its sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The trifluoroacetyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophiles. The methoxy group provides additional stability to the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2,2,2-Trifluoroacetyl)isoindoline-5-sulfonyl chloride
  • 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl fluoride
  • 6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonamide

Uniqueness

6-Methoxy-2-(2,2,2-trifluoroacetyl)isoindoline-5-sulfonyl chloride is unique due to the presence of both a trifluoroacetyl group and a sulfonyl chloride group on the isoindoline ring. This combination of functional groups imparts distinct reactivity and stability, making it valuable for specific synthetic applications and research purposes.

Eigenschaften

Molekularformel

C11H9ClF3NO4S

Molekulargewicht

343.71 g/mol

IUPAC-Name

6-methoxy-2-(2,2,2-trifluoroacetyl)-1,3-dihydroisoindole-5-sulfonyl chloride

InChI

InChI=1S/C11H9ClF3NO4S/c1-20-8-2-6-4-16(10(17)11(13,14)15)5-7(6)3-9(8)21(12,18)19/h2-3H,4-5H2,1H3

InChI-Schlüssel

STBQPLCWJAWTBO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C2CN(CC2=C1)C(=O)C(F)(F)F)S(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.